molecular formula C7H5ClN2S2 B2730644 6-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine CAS No. 488742-51-4

6-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine

Cat. No. B2730644
Key on ui cas rn: 488742-51-4
M. Wt: 216.7
InChI Key: JJAFBJJBTOYNTC-UHFFFAOYSA-N
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Patent
US06914068B2

Procedure details

328 g (2.31 mol) of methyl iodide were added dropwise to a stirred suspension of 363 g (2.62 mol) of potassium carbonate and 354 g (1.75 mol) of 6-chloro-2-mercaptothiazolo[4,5-b]pyridine from Example 1.2 in 2.28 l of dimethylformamide at 5° C. The reaction mixture was stirred at ambient temperature for 68 h and then poured into 4.5 l of demineralized water. The precipitate was filtered, rinsed with water (2×500 ml) and then dried in vacuo at 45° C. to give 308.9 g (yield: 81%) of 6-chloro-2-(methylthio)thiazolo[4,5-b]pyridine.
Quantity
328 g
Type
reactant
Reaction Step One
Quantity
363 g
Type
reactant
Reaction Step One
Quantity
354 g
Type
reactant
Reaction Step One
Quantity
2.28 L
Type
solvent
Reaction Step One
Name
Quantity
4.5 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1]I.C(=O)([O-])[O-].[K+].[K+].[Cl:9][C:10]1[CH:11]=[C:12]2[S:18][C:17]([SH:19])=[N:16][C:13]2=[N:14][CH:15]=1.O>CN(C)C=O>[Cl:9][C:10]1[CH:11]=[C:12]2[S:18][C:17]([S:19][CH3:1])=[N:16][C:13]2=[N:14][CH:15]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
328 g
Type
reactant
Smiles
CI
Name
Quantity
363 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
354 g
Type
reactant
Smiles
ClC=1C=C2C(=NC1)N=C(S2)S
Name
Quantity
2.28 L
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
4.5 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 68 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
rinsed with water (2×500 ml)
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 45° C.

Outcomes

Product
Details
Reaction Time
68 h
Name
Type
product
Smiles
ClC=1C=C2C(=NC1)N=C(S2)SC
Measurements
Type Value Analysis
AMOUNT: MASS 308.9 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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